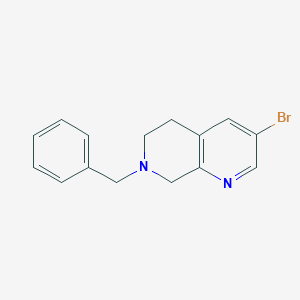
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the 7th position and a bromine atom at the 3rd position of the tetrahydro-1,7-naphthyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine to obtain the desired brominated product . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit certain enzymes or receptors involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridines: Known for their biological activities and used in similar applications.
1,6-Naphthyridines: Also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the benzyl group and bromine atom provides distinct chemical properties that can be leveraged in various synthetic and biological applications.
Propriétés
Formule moléculaire |
C15H15BrN2 |
|---|---|
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
7-benzyl-3-bromo-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H15BrN2/c16-14-8-13-6-7-18(11-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clé InChI |
SUXGJCXUMIFJPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=C(C=N2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















